molecular formula C13H21N5O2 B12726019 Ethanol, 2,2'-((4-(cyclopropyl-6-(cyclorpopylamino)-1,3,5-triazin-2-yl)imino)bis- CAS No. 148312-39-4

Ethanol, 2,2'-((4-(cyclopropyl-6-(cyclorpopylamino)-1,3,5-triazin-2-yl)imino)bis-

Cat. No.: B12726019
CAS No.: 148312-39-4
M. Wt: 279.34 g/mol
InChI Key: IXEFVJANBSCXDS-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-((4-(cyclopropyl-6-(cyclorpopylamino)-1,3,5-triazin-2-yl)imino)bis- is a complex organic compound that belongs to the class of 1,3,5-triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((4-(cyclopropyl-6-(cyclorpopylamino)-1,3,5-triazin-2-yl)imino)bis- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out under anhydrous conditions using solvents such as benzene or diethyl ether. The reaction mixture is refluxed for several hours to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((4-(cyclopropyl-6-(cyclorpopylamino)-1,3,5-triazin-2-yl)imino)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazines with various functional groups.

Scientific Research Applications

Ethanol, 2,2’-((4-(cyclopropyl-6-(cyclorpopylamino)-1,3,5-triazin-2-yl)imino)bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-((4-(cyclopropyl-6-(cyclorpopylamino)-1,3,5-triazin-2-yl)imino)bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The triazine ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

148312-39-4

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

2-[[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C13H21N5O2/c19-7-5-18(6-8-20)13-16-11(9-1-2-9)15-12(17-13)14-10-3-4-10/h9-10,19-20H,1-8H2,(H,14,15,16,17)

InChI Key

IXEFVJANBSCXDS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC(=N2)N(CCO)CCO)NC3CC3

Origin of Product

United States

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